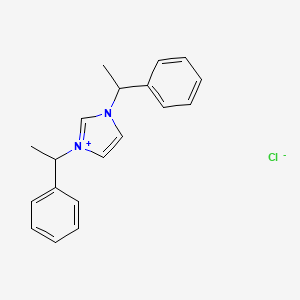
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride is a chemical compound with the molecular formula C19H21ClN2. It is a white or pale yellow crystalline solid that is soluble in water and some organic solvents. This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of imidazole with 1-phenylethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides, thiolates, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts with different substituents, while reduction can produce imidazole derivatives with altered functional groups .
科学研究应用
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst or ligand in various organic synthesis reactions, including cross-coupling and polymerization reactions.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of ionic liquids, which have applications in electrochemistry, separation processes, and green chemistry[][3].
作用机制
The mechanism of action of 1,3-Bis(1-phenylethyl)imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can form hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride
Uniqueness
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other imidazolium compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
属性
分子式 |
C19H21ClN2 |
|---|---|
分子量 |
312.8 g/mol |
IUPAC 名称 |
1,3-bis(1-phenylethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XGJRZQHDLLMQMR-UHFFFAOYSA-M |
规范 SMILES |
CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)
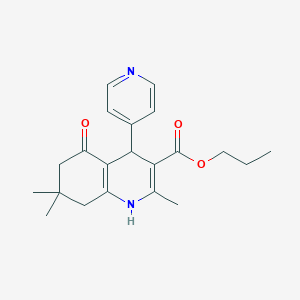
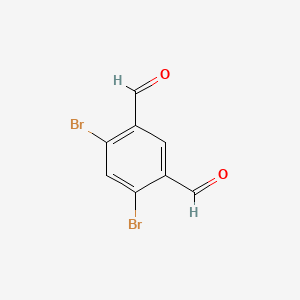

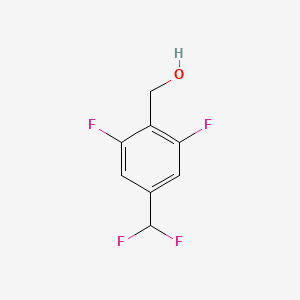
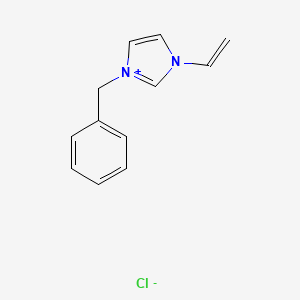
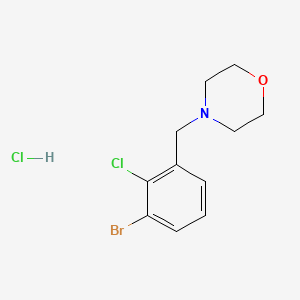
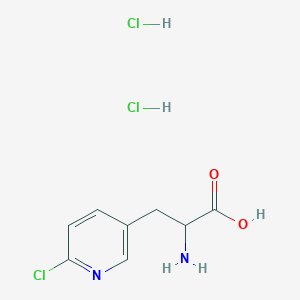
![2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide](/img/structure/B12502152.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502158.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12502161.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12502165.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502166.png)
